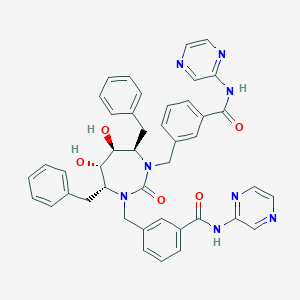

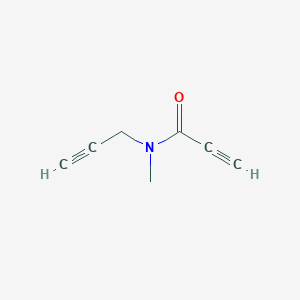

![molecular formula C10H10O2S2 B067954 Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate CAS No. 175202-66-1](/img/structure/B67954.png)

Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H10O2S2 . It is a derivative of thieno[3,4-b]thiophene, which is a type of thiophene-based conjugated molecule. These molecules have played an indispensable role in the development of organic optoelectronics .

Synthesis Analysis

The synthesis of 3-substituted thieno[3,4-b]thiophene derivatives, such as “Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate”, can be achieved via hydroxy-based transformations . A Pd-catalytic method has been developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate” consists of a five-membered ring made up of one sulfur atom, which is a characteristic feature of thiophene and its derivatives .Chemical Reactions Analysis

“Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate” can undergo various chemical reactions. For instance, it can be easily methylated to yield the 3-methoxythieno[3,4-b]thiophene-2-carboxylate using methyl iodide as the methylation reagent . This compound can further undergo bromination in the presence of NBS in DMF to yield another compound with a 60% yield .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .

Anti-Inflammatory Drugs

Thiophene derivatives have been used in the development of anti-inflammatory drugs . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Antipsychotic Drugs

Thiophene derivatives have also been used in the development of antipsychotic drugs .

Antifungal Drugs

Thiophene derivatives have shown potential in the development of antifungal drugs .

Antioxidant Drugs

Thiophene derivatives have been used in the development of antioxidant drugs .

Anticancer Drugs

Thiophene derivatives have shown potential in the development of anticancer drugs .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Direcciones Futuras

“Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate” and its derivatives have potential applications in the field of organic optoelectronics . They can be used in the development of donor and acceptor materials in organic solar cells . Therefore, future research could focus on exploring these applications further.

Mecanismo De Acción

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene derivatives , it’s likely that this compound may influence multiple biochemical pathways.

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that this compound may have multiple effects at the molecular and cellular level.

Propiedades

IUPAC Name |

methyl 3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S2/c1-5-4-13-10-7(5)6(2)8(14-10)9(11)12-3/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMAABJDCUEPCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C(=C(S2)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381138 |

Source

|

| Record name | methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | |

CAS RN |

175202-66-1 |

Source

|

| Record name | methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

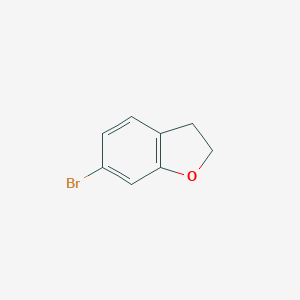

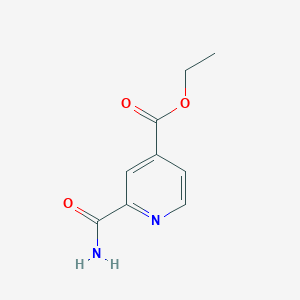

![Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67884.png)

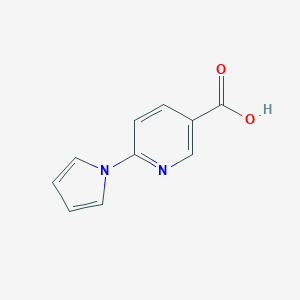

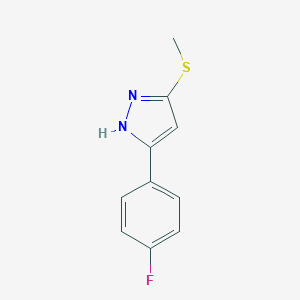

![Furo[2,3-b]pyridine-6-carboxamide](/img/structure/B67896.png)